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molecular formula C10H10FNO B3271019 7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one CAS No. 53842-01-6

7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one

Cat. No. B3271019
M. Wt: 179.19
InChI Key: NECSVEVWLMPRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05310737

Procedure details

Sodium azide 1.1 g (16.92 mmol) was added to a mixture of 6.0 mL of chloroform and 1.1 mL of water at 0° C. Concentrated sulfuric acid (0.44 mL) was added dropwise and the mixture stirred at 0° C. for two hours then filtered. The chloroform layer containing hydrazoic acid was added to a solution of 1.3 g (7.92 mmol) of 6-fluoro-1-tetralone (prepared by the method of Allinger and Jones, J. Org. Chem., 27, 70-76 (1962)) in 4.8 mL of chloroform. Additional sulfuric acid (2.16 mL) was added dropwise with stirring while maintaining the temperature below 40° C. The mixture was stirred at 40° C. for two hours then at room temperature for 16 hours. The mixture was transferred to a separatory funnel and the layers were separated. The aqueous layer was added to ice; the resulting recipitate was extracted with methylene chloride (5x). The combined extracts were washed with brine, dried over magnesium sulfate and filtered through a silica plug. Solvents were removed under vacuum to afford 162 mg (0.92 mmol, 11%) of the product. 1H NMR (300MHz, CDCl3): 2.21 (m,2H), 2.32 (t,7Hz,2H), 2.7 (t,7Hz,2H), 6.93 (m,3H), 7.8 (br s,1H). FAB-MS: calculated for C10H10FNO 179; found 180 (M+H,100%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
2.16 mL
Type
reactant
Reaction Step Four
Quantity
4.8 mL
Type
solvent
Reaction Step Five
Yield
11%

Identifiers

REACTION_CXSMILES
[N-:1]=[N+]=[N-].[Na+].O.S(=O)(=O)(O)O.[F:11][C:12]1[CH:13]=[C:14]2[C:19](=[CH:20][CH:21]=1)[C:18](=[O:22])[CH2:17][CH2:16][CH2:15]2>C(Cl)(Cl)Cl>[F:11][C:12]1[CH:21]=[CH:20][C:19]2[NH:1][C:18](=[O:22])[CH2:17][CH2:16][CH2:15][C:14]=2[CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
1.1 mL
Type
reactant
Smiles
O
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.44 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
FC=1C=C2CCCC(C2=CC1)=O
Step Four
Name
Quantity
2.16 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
4.8 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 0° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered
ADDITION
Type
ADDITION
Details
The chloroform layer containing hydrazoic acid
CUSTOM
Type
CUSTOM
Details
prepared by the method of Allinger and Jones, J
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 40° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at 40° C. for two hours
Duration
2 h
WAIT
Type
WAIT
Details
at room temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the layers were separated
ADDITION
Type
ADDITION
Details
The aqueous layer was added to ice
EXTRACTION
Type
EXTRACTION
Details
the resulting recipitate was extracted with methylene chloride (5x)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a silica plug
CUSTOM
Type
CUSTOM
Details
Solvents were removed under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=CC2=C(CCCC(N2)=O)C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.92 mmol
AMOUNT: MASS 162 mg
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 11.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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